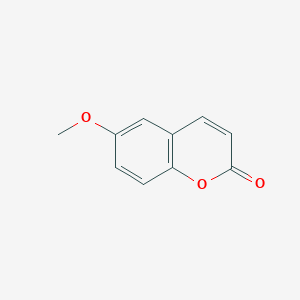

6-Methoxycoumarin

Übersicht

Beschreibung

6-Methoxycoumarin (C₁₀H₈O₃; molecular weight 176.17) is a coumarin derivative characterized by a methoxy (-OCH₃) substituent at the 6-position of the benzopyrone backbone . It is a naturally occurring compound found in plants such as Pterocaulon virgatum and Conyza obscura and has been synthetically modified for diverse pharmacological applications . Its biological activities include antifungal, anti-inflammatory, and enzyme inhibitory properties. For instance, it inhibits Valsa mali, the fungus responsible for Apple valsa canker, via disruption of fungal cellular processes , and suppresses inflammation by targeting the MAPK and NF-κB pathways . Additionally, this compound derivatives have shown promise as selective monoamine oxidase B (MAO-B) inhibitors, with activities in the picomolar range .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 6-Methoxycoumarin can be synthesized through several methods, including the Pechmann condensation, Knoevenagel condensation, and Perkin reaction. One common method involves the reaction of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the coumarin ring .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of green chemistry principles to minimize environmental impact. This includes using microwave or ultrasound energy to accelerate reactions and employing environmentally friendly solvents and catalysts .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Methoxycoumarin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to dihydrocoumarins.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the coumarin ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrocoumarins .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

6-Methoxycoumarin has shown potential in several therapeutic areas:

- Melanogenesis Stimulation : Research indicates that this compound promotes melanogenesis in B16F10 melanoma cells through multiple signaling pathways, including PKA/CREB and GSK-3β/β-catenin pathways. This compound enhances melanin production and may have applications in treating skin pigmentation disorders .

- Antioxidative Properties : The compound exhibits antioxidative effects, which are beneficial for reducing oxidative stress in various biological systems. Its derivatives have been studied for their ability to inhibit lipid peroxidation and enhance antioxidant enzyme activity, making them candidates for managing conditions associated with oxidative damage .

- Neuroprotective Effects : Studies have indicated that methoxycoumarins can serve as neuroprotective agents. For instance, scopoletin (a related compound) has been shown to mitigate neurotoxicity in models of neurodegenerative diseases by modulating oxidative stress and inflammation .

Fluorescence Applications

This compound derivatives are being explored for their fluorescence properties:

- Fluorophores Development : Researchers have synthesized various 3-substituted derivatives of this compound to improve their fluorescence characteristics. These compounds are being investigated for applications in bioimaging and as fluorescent probes in biochemical assays .

- Optical Sensors : this compound is utilized in the development of optical sensors for detecting environmental pollutants. Its fluorescence can be altered by interactions with specific analytes, allowing for sensitive detection methods .

Environmental Applications

The compound's ability to function as a sensor makes it valuable in environmental monitoring:

- Detection of Harmful Compounds : The fluorescence response of this compound can be harnessed to develop sensors that detect harmful organic compounds in the environment. This application is crucial for monitoring pollutants and ensuring environmental safety .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 6-Methoxycoumarin involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can bind to proteins and enzymes, altering their activity. Its fluorescence properties are due to the excitation of electrons in the coumarin ring, which emit light upon returning to their ground state .

Vergleich Mit ähnlichen Verbindungen

Coumarins exhibit diverse biological activities depending on substituent type, position, and electronic effects. Below is a comparative analysis of 6-methoxycoumarin with structurally analogous compounds:

Scopoletin (6-Methoxy-7-Hydroxycoumarin)

- Structure : Differs by a hydroxyl (-OH) group at the 7-position.

- Activity : Scopoletin demonstrates stronger termiticidal activity than this compound, likely due to enhanced hydrogen bonding from the hydroxyl group . However, this compound exhibits superior antifungal efficacy against Valsa mali .

- Synthesis : Scopoletin is synthesized via microwave-assisted methods, achieving 73% yield compared to traditional heating (46%) .

7-Methoxycoumarin

- Structure : Methoxy group at the 7-position instead of 4.

- Activity : Positional isomerism significantly impacts cytotoxicity. 7-Methoxycoumarin-4-acetamide derivatives show greater cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 0.32–2.80 μM) compared to this compound derivatives (IC₅₀ = 1.82–6.9 μM) .

- Thermodynamics : The standard molar enthalpy of formation (ΔfH° gas phase) for 7-methoxycoumarin (321.6 kJ/mol) is slightly lower than that of this compound (323.8 kJ/mol), indicating subtle stability differences due to substituent positioning .

Umbelliferone (7-Hydroxycoumarin)

- Structure : Lacks the methoxy group but has a hydroxyl at the 7-position.

- Activity : Exhibits weaker termiticidal activity than this compound, highlighting the importance of methoxy substitution for bioactivity .

3-(4′-Bromophenyl)-6-Methoxycoumarin

- Structure : A 3-arylcoumarin derivative with a bromine atom on the phenyl ring.

- Activity: This compound is a potent MAO-B inhibitor (pIC₅₀ = 10.2), outperforming non-brominated analogs. The 6-methoxy group enhances selectivity and potency by optimizing steric and electronic interactions with the enzyme’s active site .

7-(3-Methyl-2-Butenyloxy)-6-Methoxycoumarin

Biologische Aktivität

6-Methoxycoumarin, a naturally occurring compound belonging to the coumarin family, has garnered significant attention due to its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the methoxy group at the 6-position of the coumarin ring. Its molecular formula is C10H10O3, with a molecular weight of 178.19 g/mol. The compound is known for its fluorescent properties, which have been utilized in various biosensing applications.

1. Anti-Inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of this compound. In vitro experiments using LPS-stimulated RAW 264.7 macrophages demonstrated that this compound significantly reduced the production of nitric oxide (NO) and prostaglandin E2 (PGE2) without exhibiting cytotoxicity. The compound inhibited the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in a concentration-dependent manner. Notably, at a concentration of 500 µM, it reduced these cytokines by 53.2%, 32.8%, 73.1%, and 80.6%, respectively .

Mechanism of Action:

The anti-inflammatory effects are mediated through the inhibition of the MAPK and NF-κB signaling pathways. Specifically, this compound decreased the phosphorylation of MAPK family proteins (ERK, JNK, p38) and prevented the degradation of IκB-α, thereby inhibiting NF-κB translocation to the nucleus .

2. Antioxidant Activity

This compound exhibits potent antioxidant properties by scavenging free radicals and reducing oxidative stress markers. It has been shown to lower cholesterol levels and plasma lipids, contributing to its cardioprotective effects . The compound's antioxidant activity is attributed to its ability to modulate lipid metabolism and reduce tissue factor expression involved in thrombus formation.

3. Antimicrobial Activity

The compound has demonstrated antimicrobial effects against various pathogens. A study indicated that this compound exhibited significant termiticidal activity and was effective against Clostridium histolyticum collagenase . Its efficacy against microbial infections positions it as a potential candidate for developing new antimicrobial agents.

Case Study 1: Anti-Inflammatory Mechanism

In a controlled laboratory setting, researchers treated RAW 264.7 cells with LPS to induce inflammation followed by treatment with varying concentrations of this compound. The results indicated a dose-dependent decrease in inflammatory markers, confirming its role in modulating inflammatory responses through specific signaling pathways.

Case Study 2: Antioxidant Effects on Lipid Profiles

A clinical study investigated the impact of this compound supplementation on lipid profiles in patients with dyslipidemia. Participants receiving daily doses showed a significant reduction in total cholesterol and LDL levels after eight weeks, supporting its use as an adjunct therapy for managing cholesterol levels .

Data Table: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Methoxycoumarin, and how can reaction efficiency be optimized?

- Methodology : Traditional synthesis involves Pechmann condensation of resorcinol derivatives with β-keto esters under acidic conditions. Microwave-assisted synthesis (e.g., 80°C, 30 min) improves yield (73% vs. 46% conventional) by enhancing reaction selectivity and reducing time .

- Optimization : Monitor reaction parameters (temperature, catalyst concentration) via HPLC or TLC. Use design-of-experiment (DoE) frameworks to identify optimal conditions. Reference microwave protocols in for scalability.

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

- Analytical Techniques :

- Purity : HPLC with UV detection (λ = 254–320 nm) and C18 columns; compare retention times against USP standards .

- Structural Confirmation : NMR (¹H/¹³C), FT-IR (C=O stretch at ~1700 cm⁻¹), and HRMS (Monoisotopic mass: 176.047344) .

Q. What are the key pharmacological properties of this compound, and how are they assessed in vitro?

- ADMET Profiling :

- Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO; logP ~1.8 indicates moderate lipophilicity .

- Cytotoxicity : MTT assay in HepG2 or HEK293 cells (IC₅₀ > 100 µM suggests low toxicity) .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be resolved?

- Data Reconciliation Framework :

Systematic Review : Follow PRISMA guidelines to aggregate data from preclinical studies; exclude non-GLP-compliant assays .

Meta-Analysis : Stratify results by assay type (e.g., termiticidal vs. anticancer activity) and dosage (µM vs. mM ranges).

Confounding Variables : Control for solvent effects (DMSO vs. ethanol) and cell line variability (e.g., Jurkat vs. MCF-7) .

Q. What strategies are effective for elucidating the mechanism of action of this compound in complex biological systems?

- Multi-Omics Integration :

- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., CYP450 isoforms).

- Proteomics : SILAC labeling to quantify protein interaction networks (e.g., MAPK/ERK pathways) .

- Validation : CRISPR/Cas9 knockout models for candidate targets (e.g., COX-2 inhibition assays) .

Q. How can researchers design dose-response studies for this compound to account for non-linear pharmacokinetics?

- Protocol Design :

- In Vivo : Use Sprague-Dawley rats with staggered dosing (1–100 mg/kg) and LC-MS/MS plasma monitoring.

- PK/PD Modeling : Apply compartmental models (e.g., NONMEM) to estimate AUC, Cmax, and half-life .

- Safety : Include hepatic enzyme (ALT/AST) and renal function (creatinine) panels to assess organ toxicity .

Q. What computational tools are recommended for predicting the reactivity and stability of this compound derivatives?

- In Silico Methods :

- DFT Calculations : Gaussian 16 for HOMO-LUMO gaps and Fukui indices to predict electrophilic sites .

- Molecular Dynamics : GROMACS for solvation free energy and ligand-protein binding affinity (ΔG < -7 kcal/mol) .

Q. Methodological Best Practices

- Literature Review : Use SciFinder or Reaxys to cross-reference synthetic protocols and spectral data; exclude non-peer-reviewed sources (e.g., BenchChem) .

- Experimental Reproducibility : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for raw datasets and instrument parameters .

- Ethical Compliance : Align animal studies with ARRIVE 2.0 guidelines; obtain IACUC approval for in vivo work .

Eigenschaften

IUPAC Name |

6-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-12-8-3-4-9-7(6-8)2-5-10(11)13-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVCJIMMVPXDQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459751 | |

| Record name | 6-methoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17372-53-1 | |

| Record name | 6-methoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methoxy-2H-chromen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.